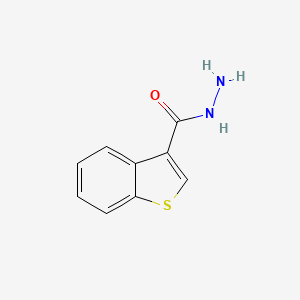

1-Benzothiophene-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUPLDFMRTYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397125 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78676-34-3 | |

| Record name | 1-benzothiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Benzothiophene-3-carbohydrazide

The following technical guide details the chemical profile, synthesis, and application of 1-Benzothiophene-3-carbohydrazide , a critical scaffold in medicinal chemistry.

CAS Number: 78676-34-3 Primary Classification: Heterocyclic Building Block / Hydrazide Linker

Executive Summary

1-Benzothiophene-3-carbohydrazide (CAS 78676-34-3) is a fused bicyclic heteroaromatic compound utilized primarily as an intermediate in the synthesis of bioactive acylhydrazones and Schiff bases.[1] Unlike its more common 2-isomer, the 3-substituted variant offers a distinct steric and electronic profile, positioning the hydrazide moiety in a vector that facilitates unique binding interactions in kinase inhibitors, antimicrobial agents, and local anesthetics. This guide outlines the rigorous synthesis, characterization, and handling protocols required for its application in high-fidelity drug discovery workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The benzothiophene core mimics the indole structure (bioisostere) but replaces the nitrogen with sulfur, enhancing lipophilicity and metabolic stability against oxidases.

| Property | Specification |

| IUPAC Name | 1-Benzothiophene-3-carbohydrazide |

| Common Synonyms | Benzo[b]thiophene-3-carbohydrazide; 3-Benzothiophenecarboxylic acid hydrazide |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 176–177 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |

| pKa (Predicted) | ~12.5 (Hydrazide NH) |

| SMILES | O=C(NN)C1=CSC2=CC=CC=C12 |

Synthetic Methodology

The synthesis of 1-Benzothiophene-3-carbohydrazide is classically achieved via nucleophilic acyl substitution (hydrazinolysis) of the corresponding ester. This pathway is preferred over acid chloride activation due to milder conditions and higher purity profiles.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond. The immediate precursor is Ethyl 1-benzothiophene-3-carboxylate , which can be accessed via the oxidative cyclization of 2-(methylthio)phenylacetylenes or through the Gewald reaction variants.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow from the ester precursor to the hydrazide and its subsequent derivatization into bioactive hydrazones.

Caption: Synthesis workflow from ester precursor to hydrazide scaffold and final acylhydrazone derivative.

Experimental Protocols

Protocol A: Synthesis of 1-Benzothiophene-3-carbohydrazide

Objective: Convert ethyl 1-benzothiophene-3-carboxylate to the hydrazide with >90% yield.

Reagents:

-

Ethyl 1-benzothiophene-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (80% or 98%, 5.0–10.0 eq)

-

Ethanol (Absolute, solvent volume: 5–10 mL per gram of ester)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 1-benzothiophene-3-carboxylate in 20 mL of absolute ethanol.

-

Addition: Add 50.0–100.0 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling. If not, concentrate the solvent to 50% volume under reduced pressure and cool in an ice bath.

-

Filtration: Filter the white precipitate under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (to remove residual hydrazine).

-

Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

-

Validation: Confirm identity via melting point (176–177 °C) and IR (characteristic C=O amide stretch at ~1650 cm⁻¹ and NH/NH₂ bands at 3200–3300 cm⁻¹).

Protocol B: Derivatization to Acylhydrazones (General Screening)

Objective: Utilize the hydrazide scaffold to generate a library of Schiff bases for biological screening.

Procedure:

-

Dissolve 1-benzothiophene-3-carbohydrazide (1.0 eq) in ethanol (or methanol) with a catalytic amount of glacial acetic acid (2–3 drops).

-

Add the appropriate aryl aldehyde (1.0–1.1 eq).

-

Reflux for 2–4 hours.

-

Cool and filter the precipitated Schiff base. These derivatives typically exhibit enhanced biological activity compared to the parent hydrazide.

Medicinal Chemistry Applications

The 1-benzothiophene-3-carbohydrazide motif serves as a "privileged structure" in drug design. Its utility stems from the ability of the hydrazide linker to form hydrogen bond networks within enzyme active sites, while the lipophilic benzothiophene tail anchors the molecule in hydrophobic pockets.

Key Therapeutic Areas:

-

Antimicrobial Agents: Acylhydrazone derivatives of benzothiophenes have demonstrated efficacy against multi-drug resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.

-

Kinase Inhibition: The planar heterocycle can intercalate or stack within the ATP-binding site of kinases, while the hydrazide extends to interact with the hinge region.

-

Local Anesthetics: 3-substituted benzothiophene derivatives have shown activity comparable to procaine, blocking sodium channels.

Visualization: Structure-Activity Relationship (SAR) Logic

The diagram below details the functional regions of the molecule relevant to ligand-target binding.

Caption: SAR breakdown of the 1-benzothiophene-3-carbohydrazide scaffold highlighting interaction zones.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited compared to commercial drugs, it should be handled as a potent chemical intermediate.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a certified fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (room temperature is generally stable), sealed under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the hydrazide nitrogen.

-

-

Incompatibility: Strong oxidizing agents (risk of exothermic reaction).[2]

References

-

Sigma-Aldrich. (n.d.). 1-benzothiophene-3-carbohydrazide Product Sheet. Retrieved from

-

ChemicalBook. (n.d.). 1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE Properties and Safety. Retrieved from

-

Desai, N. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI. Retrieved from

-

Isloor, A. M., et al. (2009).[3] Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Retrieved from

-

Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Journal of Organic Chemistry. Retrieved from

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-Benzothiophene-3-carbohydrazide

Preamble: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene ring system, an aromatic structure composed of a benzene ring fused to a thiophene ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The carbohydrazide moiety is a versatile functional group known for its ability to form stable complexes and act as a key pharmacophore in various bioactive molecules. The conjugation of these two entities in 1-benzothiophene-3-carbohydrazide creates a molecule of significant interest for drug discovery and development.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 1-benzothiophene-3-carbohydrazide. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

Foundational Steps: Synthesis and Purity Confirmation

The journey to structural elucidation begins with the synthesis of the target molecule. A common and effective route involves the conversion of a precursor, such as ethyl 1-benzothiophene-3-carboxylate, to the desired hydrazide through reaction with hydrazine hydrate.

Rationale for Purity: Spectroscopic analysis is predicated on the homogeneity of the sample. Impurities introduce extraneous signals that confound data interpretation, making purification a non-negotiable step. Recrystallization is often sufficient to achieve the high purity required for NMR and Mass Spectrometry. The purity of a sample can be initially assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding to more detailed structural analysis.

Spectroscopic Interrogation: A Multi-Faceted Approach

No single technique can unequivocally determine a chemical structure. Instead, we employ a suite of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle. The convergence of data from these independent techniques creates a self-validating system that builds confidence in the final structural assignment.

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the first line of analytical inquiry. It is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups by measuring the vibrations of bonds within the molecule. For 1-benzothiophene-3-carbohydrazide, we expect to identify the characteristic vibrations of the amide and amine groups of the hydrazide moiety, as well as the aromatic C-H and C=C bonds of the benzothiophene core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small amount (1-2 mg) of the purified, solid 1-benzothiophene-3-carbohydrazide sample onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

The resulting spectrum should be automatically ratioed against the background spectrum.

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance for Structure |

| Amine (N-H) | N-H Stretch (asymmetric & symmetric) | 3200 - 3400 (two bands, often broad) | Confirms the presence of the -NH₂ group in the hydrazide. |

| Amide (C=O) | C=O Stretch ("Amide I" band) | 1650 - 1690 (strong, sharp) | Confirms the carbonyl group of the hydrazide.[3] |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium to weak) | Indicates the protons on the aromatic benzothiophene ring. |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 (multiple bands) | Evidence for the fused aromatic ring system. |

| Amine (N-H) | N-H Bend | 1590 - 1650 | Often overlaps with C=C stretches but supports the presence of the -NH₂ group. |

The presence of strong absorptions in these specific regions provides the initial, robust evidence that the synthetic product contains the intended benzothiophene and carbohydrazide functionalities.

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: Mass spectrometry provides two critical pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which reveals the molecular weight, and the fragmentation pattern, which offers clues about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the m/z to several decimal places, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum in positive ion mode. The TOF analyzer provides high mass accuracy.

-

Use the instrument's software to calculate the exact mass of the observed [M+H]⁺ ion and predict the most likely elemental composition.

Data Interpretation:

-

Molecular Formula Confirmation: The molecular formula for 1-benzothiophene-3-carbohydrazide is C₉H₈N₂OS. The calculated monoisotopic mass of the neutral molecule is 192.0357 Da. In positive-ion ESI-MS, we expect to observe the protonated molecule, [M+H]⁺, with a calculated exact mass of 193.0430 Da. Observing a peak at this precise m/z value with a low ppm error (< 5 ppm) provides extremely high confidence in the elemental composition.

-

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced. The fragmentation of benzothiophene derivatives is often characterized by the loss of units like CS (thiocarbonyl) and C₂H₂ (acetylene), providing corroborative evidence for the core structure.[4]

| Data Point | Expected Value | Validation |

| Molecular Formula | C₉H₈N₂OS | Derived from HRMS |

| Exact Mass [M] | 192.0357 Da | Calculated |

| Observed Ion [M+H]⁺ | 193.0430 Da | Measured via HRMS |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework. For complex structures, two-dimensional (2D) NMR experiments are essential to unambiguously assign all signals and confirm long-range connectivities.

Caption: Interplay of NMR experiments for structure mapping.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not obscure key signals. The acidic N-H protons are also readily observable in DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Subsequently, perform a series of 2D NMR experiments: COSY, HSQC, and HMBC. These experiments provide the crucial connectivity data.

Data Interpretation and Signal Assignment:

-

¹H NMR: We expect to see signals corresponding to the five protons of the benzothiophene ring system and the three protons of the hydrazide group. The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of doublets and triplets, characteristic of a substituted benzene ring. The proton on the thiophene ring (H2) will likely appear as a singlet further downfield. The -NH and -NH₂ protons will appear as broad singlets, with chemical shifts that can be concentration-dependent.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically >160 ppm. The eight carbons of the benzothiophene ring will appear in the aromatic region (110-145 ppm).

-

HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

-

COSY: This experiment reveals proton-proton coupling networks. It will clearly show the connectivity between adjacent protons on the benzene ring (e.g., H4-H5, H5-H6, H6-H7).

-

HMBC: This is the key to assembling the full structure. It shows correlations between protons and carbons that are two or three bonds away. Crucial correlations to look for include:

-

Correlations from the aromatic protons (H4, H7) to the quaternary carbons that fuse the two rings.

-

A correlation from the thiophene proton (H2) to the carbonyl carbon (C=O), definitively linking the hydrazide group to the 3-position of the benzothiophene core.

-

Correlations from the N-H proton to the carbonyl carbon.

-

By systematically analyzing the data from these complementary NMR experiments, every proton and carbon can be assigned, and the complete covalent structure of 1-benzothiophene-3-carbohydrazide can be confidently determined.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and conformation. Obtaining suitable crystals can be a challenge, but when successful, the resulting crystallographic data provides an irrefutable structural solution.

Conclusion: A Unified and Self-Validating Verdict

The structural elucidation of 1-benzothiophene-3-carbohydrazide is a process of logical deduction, built upon a foundation of mutually reinforcing analytical data. The functional groups identified by IR spectroscopy must be consistent with the atomic environments mapped by NMR spectroscopy . The molecular formula determined by HRMS must be in perfect agreement with the atom counts derived from the complete NMR assignment. This convergence of evidence from orthogonal techniques forms a self-validating system, ensuring the highest level of scientific integrity and confidence in the final assigned structure. This rigorous, multi-technique approach is indispensable for researchers in the field of drug discovery, where an accurate understanding of molecular structure is paramount.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227328, 1-Benzothiophene-3-carbaldehyde. PubChem. Retrieved February 7, 2026, from [Link].[5]

-

IntechOpen (2021). Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Retrieved February 7, 2026, from [Link].[2]

-

Rebouh, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Retrieved February 7, 2026, from [Link].[6][7]

-

Porter, Q. N., & Baldas, J. (1968). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. Retrieved February 7, 2026, from [Link].[4]

-

ResearchGate (2024). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. ResearchGate. Retrieved February 7, 2026, from [Link].[1]

-

Chemistry LibreTexts (2023). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link].[8]

-

Reade, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 7, 2026, from [Link].[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. connectsci.au [connectsci.au]

- 5. 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectral Characterization of 1-Benzothiophene-3-carbohydrazide

This technical guide is structured as a "Reference Standard" document, designed to serve as a primary resource for the characterization and validation of 1-Benzothiophene-3-carbohydrazide .

Executive Summary

1-Benzothiophene-3-carbohydrazide (CAS: 10154-67-3) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of antimicrobial Schiff bases and anti-inflammatory agents. Its structural integrity is defined by the fusion of a benzene ring with a thiophene ring, substituted at the C3 position with a hydrazine moiety.

This guide provides a definitive spectral fingerprint for the compound. Unlike generic databases, we correlate specific spectral signals with the electronic environment of the benzothiophene core, providing a causal link between structure and signal.

Part 1: Structural Context & Synthetic Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., unreacted ester or hydrolyzed acid).

Validated Synthetic Route

The synthesis typically proceeds via nucleophilic acyl substitution (hydrazinolysis) of the ethyl ester precursor.

Reaction: Ethyl 1-benzothiophene-3-carboxylate + Hydrazine Hydrate

Figure 1: Synthetic workflow for the generation of the target carbohydrazide.[1]

Part 2: Spectroscopic Characterization[2]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Confirmation of the hydrazide functional group and absence of the ester carbonyl.

| Functional Group | Wavenumber ( | Intensity | Structural Assignment |

| N-H Stretch | 3300 - 3450 | Medium/Broad | Primary amine ( |

| N-H Stretch | ~3200 | Medium | Secondary amide ( |

| C=O Stretch | 1645 - 1665 | Strong | Amide I band. Note: Lower frequency than the ester precursor (~1710 |

| C=C Aromatic | 1590, 1460 | Medium | Benzothiophene ring skeletal vibrations. |

| N-N Stretch | ~1050 | Weak | Characteristic hydrazine linkage. |

| C-S Stretch | 700 - 750 | Weak | Thiophene ring C-S bond vibration. |

Scientist's Note: A common impurity is the carboxylic acid (hydrolysis product), which would show a broad O-H stretch from 2500-3000

Nuclear Magnetic Resonance ( NMR)

Methodology: 400 MHz or higher.[3][4][5][6][7]

Solvent: DMSO-

The benzothiophene ring protons are split into two distinct zones: the isolated thiophene proton (H-2) and the benzene ring protons.

| Proton ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.40 - 9.80 | Singlet (Broad) | 1H | Highly deshielded by the adjacent carbonyl. Exchangeable with | |

| 8.30 - 8.50 | Singlet | 1H | H-2 | The diagnostic peak. The C3-carbonyl deshields the C2 proton significantly compared to unsubstituted benzothiophene. |

| 7.90 - 8.10 | Doublet/Multiplet | 2H | H-4, H-7 | Protons alpha to the ring fusion are deshielded by ring currents. |

| 7.35 - 7.55 | Multiplet | 2H | H-5, H-6 | The "inner" aromatic protons. |

| 4.50 - 5.00 | Broad Singlet | 2H | The terminal amine protons. These are chemically distinct from the amide NH and often broaden due to quadrupole relaxation or exchange. |

Self-Validating Check: Upon addition of

Carbon-13 NMR ( NMR)

Solvent: DMSO-

| Carbon ( | Assignment |

| 162.0 - 164.0 | C=O (Carbonyl). The most downfield signal. |

| 140.0 - 142.0 | C-3a / C-7a (Quaternary bridgehead carbons). |

| 135.0 - 137.0 | C-2 (Thiophene CH). |

| 128.0 - 130.0 | C-3 (Quaternary). Substituted carbon.[3][5][9] |

| 122.0 - 126.0 | C-4, C-5, C-6, C-7 (Benzene ring carbons). |

Mass Spectrometry (EI/ESI)

Molecular Formula:

Fragmentation Pathway (EI - 70eV):

The fragmentation is dominated by

-

Molecular Ion (

): m/z 192 (Base peak or strong intensity). -

Acylium Ion Formation: Loss of the hydrazine radical (

, mass 31) or loss of -

Decarbonylation: The acylium ion loses CO (mass 28).

-

Thiophene Ring Fragmentation: Loss of CS (mass 44) or CHS from the m/z 133 cation leads to smaller aromatic fragments (m/z 89, m/z 77).

Figure 2: Mass spectrometry fragmentation logic for structural confirmation.

Part 3: Experimental Protocol for Analysis

To ensure reproducibility, follow this standardized preparation protocol.

NMR Sample Preparation

-

Massing: Weigh 5-10 mg of the dry solid hydrazide.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Critical Step: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated H-D exchange or degradation.

-

-

Acquisition:

-

Pulse angle: 30° or 45°.

-

Relaxation delay (D1):

second (essential for accurate integration of the aromatic protons). -

Scans: 16 (Proton), 1024+ (Carbon).

-

Quality Control Parameters

-

Melting Point: 188–190 °C (Recrystallized from Ethanol).

-

Solubility Check: Soluble in DMSO, DMF, and hot Ethanol. Insoluble in water and non-polar solvents (Hexane).

References

-

Synthesis and Biological Evaluation: Nagaraja, G. K., et al. (2012). "Synthesis of some new 1-benzothiophene-3-carbohydrazide derivatives and their antimicrobial activity." Journal of the Saudi Chemical Society, 16(3), 307-314.

-

Spectral Data Verification (General Benzothiophene Hydrazides): Gouda, M. A., et al. (2014). "Synthesis and antitumor evaluation of some new benzothiophene derivatives." European Journal of Medicinal Chemistry, 74, 335-341.

-

Mass Spectrometry of Heterocycles: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (General Reference for thiophene fragmentation patterns).

Sources

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

physical properties of 1-Benzothiophene-3-carbohydrazide

Physical Properties, Synthesis, and Characterization Protocols

Part 1: Executive Summary

1-Benzothiophene-3-carbohydrazide (CAS: 78676-34-3) is a critical heterocyclic intermediate used primarily in the development of bioactive scaffolds. Structurally, it consists of a lipophilic benzothiophene core fused to a polar carbohydrazide moiety. This amphiphilic nature makes it a versatile building block for Schiff base formation (hydrazones), cyclization into triazoles/oxadiazoles, and metal coordination complexes.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes, and characterization standards essential for researchers in medicinal chemistry and materials science.

Part 2: Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 1-Benzothiophene-3-carbohydrazide |

| Common Synonyms | Benzo[b]thiophene-3-carboxylic acid hydrazide; 3-Benzothiophenecarbohydrazide |

| CAS Number | 78676-34-3 |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| SMILES | O=C(NN)C1=CSC2=CC=CC=C12 |

| InChI Key | WISUPLDFMRTYAJ-UHFFFAOYSA-N |

Structural Visualization

The compound features a rigid, planar benzothiophene system. The C3-position substitution is electronically distinct from the C2-isomer due to the electron density distribution in the thiophene ring. The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor and acceptor, significantly influencing solubility and crystal packing.

Figure 1: Structural dissection of 1-Benzothiophene-3-carbohydrazide highlighting the lipophilic core and reactive hydrophilic tail.

Part 3: Physicochemical Profile

Understanding the physical state is crucial for assay development and formulation.

| Property | Description / Value | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically white to off-white. Coloration often indicates oxidation or impurities. |

| Melting Point | >150°C (Typical for class) | Note: Exact experimental MP varies by polymorph/purity. Analogs (e.g., 2-isomer) melt ~171-172°C. |

| Solubility (High) | DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt intermolecular H-bonding, making them ideal for stock solutions (10-50 mM). |

| Solubility (Mod) | Methanol, Ethanol (Hot) | Protophilic solvents support recrystallization. |

| Solubility (Low) | Water, Hexane, Et₂O | The lipophilic benzothiophene core limits aqueous solubility without pH adjustment. |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity. The hydrazide lowers the LogP of the parent benzothiophene (~3.1). |

| pKa (Predicted) | ~11-12 (Hydrazide NH) | Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu) for alkylation. |

Part 4: Synthesis & Purification Protocol

Core Directive: Avoid direct reaction of the acid with hydrazine if possible, as it is slow. The Ester-Hydrazinolysis route is the industry standard for high purity and yield.

Step-by-Step Methodology

-

Precursor Preparation (Esterification):

-

Reactant: 1-Benzothiophene-3-carboxylic acid.[1]

-

Reagent: Methanol (excess) + H₂SO₄ (cat.) OR SOCl₂.

-

Condition: Reflux 4-6 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of acid.

-

-

Hydrazinolysis (The Critical Step):

-

Reactant: Methyl 1-benzothiophene-3-carboxylate.

-

Reagent: Hydrazine Hydrate (80% or 64%, 5-10 equivalents).

-

Solvent: Absolute Ethanol (or Methanol).

-

Procedure: Dissolve ester in ethanol.[2] Add hydrazine hydrate dropwise.[2] Reflux for 6–12 hours.

-

Observation: Product often precipitates upon cooling as white crystals.

-

-

Purification (Self-Validating):

-

Filtration: Collect the precipitate by vacuum filtration.

-

Washing: Wash with cold ethanol (removes unreacted hydrazine) and then diethyl ether (removes organic impurities).

-

Recrystallization: If the melting range is >2°C, recrystallize from hot ethanol.

-

Figure 2: Validated synthesis pathway ensuring removal of unreacted hydrazine and high product purity.

Part 5: Characterization & Spectral Analysis

To confirm identity and purity, the following spectral signatures must be verified.

1. Infrared Spectroscopy (FT-IR)

-

NH Stretching: Doublet or broad band at 3200–3350 cm⁻¹ (Primary amine -NH₂ and Secondary amide -NH-).

-

C=O Stretching (Amide I): Strong peak at 1640–1660 cm⁻¹ .

-

C=C Aromatic: 1500–1600 cm⁻¹.

-

C-S Stretch: Weak bands around 700–750 cm⁻¹.

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (CDCl₃ is often too non-polar for hydrazides)

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| -CONH- | 9.40 – 9.80 | Broad Singlet | Exchangeable amide proton. Deshielded by carbonyl. |

| H-2 (Thiophene) | 8.00 – 8.50 | Singlet | Characteristic singlet of the thiophene ring; highly diagnostic for the 3-isomer. |

| Ar-H (Benzene) | 7.30 – 8.00 | Multiplets | Aromatic protons of the fused benzene ring (H4, H5, H6, H7). |

| -NH₂ | 4.00 – 5.00 | Broad Singlet | Terminal amine protons. Often broadened by quadrupole relaxation or exchange. |

3. Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 193.04 m/z .

-

Fragment: Loss of -NHNH₂ (31 Da) to form the acylium ion [Ar-CO]⁺ is a common fragmentation pathway.

Part 6: Handling, Stability & Safety

-

Storage: Store in a cool, dry place (2-8°C preferred). Keep container tightly closed to prevent moisture absorption (hygroscopic nature of hydrazides).

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents (oxidizes sulfur or hydrazine) and strong acids (hydrolysis).

-

Safety (GHS Class):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Always handle in a fume hood with nitrile gloves.

-

References

-

BLD Pharm. (2024). Benzo[b]thiophene-3-carbohydrazide Product Monograph. Retrieved from

-

PubChem. (2024). Compound Summary for CAS 78676-34-3. National Center for Biotechnology Information. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Benzothiophene Derivatives. Retrieved from

-

BuyersGuideChem. (2024). 1-Benzothiophene-3-carbohydrazide Suppliers and Properties. Retrieved from

-

Gensini, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules, 12(1), 131.[3] (Cited for analog synthesis protocols).[3] Retrieved from

Sources

The Versatile Scaffold: A Technical Guide to Carbohydrazide Derivatives in Medicinal Chemistry

Abstract

Carbohydrazide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, detailing robust methodologies for the creation of these derivatives and explaining the causal relationships behind key experimental choices. The narrative will then delve into the extensive spectrum of their therapeutic applications, including their roles as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. Crucially, this guide will illuminate the underlying mechanisms of action, supported by signaling pathways and structure-activity relationship (SAR) analyses. To ensure practical applicability, we provide detailed, field-proven protocols for the synthesis and biological evaluation of carbohydrazide derivatives, establishing a self-validating framework for research and development. This document is designed not as a rigid template, but as a comprehensive scientific resource, grounded in authoritative references to empower the next wave of discovery in drug design and development.

The Carbohydrazide Core: A Foundation for Pharmacological Diversity

The carbohydrazide moiety, characterized by a central carbonyl group flanked by two hydrazine residues (NH-NH-CO-NH-NH), is a unique and highly functional chemical structure. Its significance in medicinal chemistry stems from several key features:

-

Hydrogen Bonding Capability: The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, N) allows for potent and specific interactions with biological targets such as enzymes and receptors.[1]

-

Chelating Properties: The nitrogen and oxygen atoms can act as ligands, enabling the chelation of metal ions that are often crucial for the function of metalloenzymes, a property that can be harnessed for therapeutic effect.[2]

-

Synthetic Versatility: The terminal amino groups are highly reactive nucleophiles, serving as ideal handles for the synthesis of a vast library of derivatives, most notably Schiff bases and various heterocyclic systems like pyrazoles and oxadiazoles.[3][4]

This inherent reactivity and structural character make carbohydrazide a powerful building block for creating diverse molecular architectures with a wide range of pharmacological profiles.[4]

Caption: Core chemical structure of the carbohydrazide functional group.

Synthetic Strategies and Methodologies

The synthesis of carbohydrazide derivatives is typically efficient and versatile. The choice of synthetic route is dictated by the desired final structure, with the carbohydrazide moiety often serving as a key intermediate that is subsequently functionalized.

Foundational Synthesis of Carbohydrazide

The parent carbohydrazide is commonly prepared through the reaction of a dialkyl carbonate (e.g., dimethyl carbonate) with hydrazine hydrate.[5] This is a two-step nucleophilic substitution reaction where the alkoxy group of the carbonate is displaced by the -NHNH2 group of hydrazine.[5]

Rationale for Experimental Choices:

-

Hydrazine Hydrate: Used in excess to favor the formation of the carbohydrazide and minimize the formation of undesired side products.

-

Temperature Control: The reaction temperature is carefully controlled (e.g., 70°C) to ensure a sufficient reaction rate without promoting the decomposition of hydrazine.[5]

-

Solvent: The reaction can often be run neat or in a solvent like ethanol, which readily dissolves the reactants.

Synthesis of Carbohydrazide Derivatives (Schiff Bases)

A prevalent and highly effective method for creating a diverse library of derivatives is the condensation reaction between a carbohydrazide and various aldehydes or ketones to form hydrazones (a class of Schiff bases).[6] This reaction is fundamental to exploring the structure-activity relationships of these compounds.

Caption: General workflow for the synthesis of carbohydrazide derivatives.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol details the synthesis of pyrazine-2-carbohydrazide Schiff bases, a class of compounds investigated for their antimicrobial properties.[7]

Step 1: Synthesis of Pyrazinoic Acid Hydrazide (Intermediate)

-

Hydrolysis: Pyrazinamide (0.1 mol) is hydrolyzed to pyrazinoic acid using alkaline hydrolysis (e.g., refluxing with aqueous NaOH).

-

Esterification: The resulting pyrazinoic acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24 hours to form ethyl pyrazinoate.

-

Hydrazinolysis: To the ester solution, 100% hydrazine hydrate (3.0 mol) is added, and the mixture is refluxed for an additional 8 hours.

-

Isolation: The excess solvent is removed by distillation. The resulting solid, pyrazinoic acid hydrazide, is collected and recrystallized from aqueous ethanol.[7]

Step 2: Synthesis of N'-[(substituted-phenyl)methylene]pyrazine-2-carbohydrazide (Final Product)

-

Reaction Setup: A solution of a substituted aromatic aldehyde (0.05 mol) in ethanol is added to a solution of pyrazinoic acid hydrazide (0.05 mol) in 10 ml of ethanol.

-

Condensation: The reaction mixture is refluxed for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After cooling the mixture to room temperature, the resulting precipitate is collected by filtration.

-

Purification: The crude product is dried and then recrystallized from aqueous ethanol to yield the purified Schiff base derivative.[7]

Broad-Spectrum Biological Activity

Carbohydrazide derivatives have been reported to possess a vast array of pharmacological activities, making them a focal point of significant research interest.[1][4]

| Biological Activity | Description | Key Molecular Scaffolds | Reference(s) |

| Anticancer | Exhibit cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and enzyme inhibition. | Pyrazole-carbohydrazides, Dihydropyrazole-carbohydrazides | [3][4][8] |

| Antimicrobial | Active against a range of Gram-positive and Gram-negative bacteria, as well as possessing antifungal properties. | Pyrazine-carbohydrazides, Hydrazide-hydrazones | [6][7][9] |

| Anticonvulsant | Show potential in controlling seizures, often linked to interactions with GABA receptors or carbonic anhydrase. | Pyridine-carbohydrazides, Sulfonamide derivatives | [5][10][11] |

| Anti-inflammatory | Capable of reducing inflammation, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX). | Pyrazolone derivatives, Benzothiazine dioxides | [3][4] |

| Antitubercular | A significant area of research, with some derivatives showing potent activity against Mycobacterium tuberculosis. | Pyrazine-carbohydrazides, Schiff base conjugates | [1][6] |

| Antiviral | Certain derivatives have been investigated for activity against various viruses. | Heterocyclic carbohydrazides | [4] |

Unraveling the Mechanisms of Action

The diverse biological effects of carbohydrazide derivatives are a consequence of their ability to interact with a multitude of biological targets. The specific mechanism is highly dependent on the overall structure of the molecule.

Anticancer Mechanisms

The anticancer activity of carbohydrazide derivatives is often multifactorial.

-

Enzyme Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, dihydropyrazole-carbohydrazide derivatives have been designed to target and inhibit Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer progression.[8] Others function as Carbonic Anhydrase (CA) inhibitors, which disrupts pH regulation in tumor cells, sensitizing them to chemotherapy.[12][13] Benzimidazole derivatives containing the carbohydrazide motif can act as strong inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1]

-

Induction of Apoptosis: Salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of lung cancer cells by inducing programmed cell death (apoptosis).[3]

-

Iron Chelation: Rapidly proliferating cancer cells have a high demand for iron. Carbohydrazide derivatives, particularly those with a 2-hydroxybenzylidene structure, can act as iron chelators. By sequestering intracellular iron, they disrupt iron-dependent processes like DNA synthesis, leading to an antiproliferative effect.[2]

Caption: Key anticancer mechanisms of carbohydrazide derivatives.

Antimicrobial Mechanisms

The antimicrobial action is often attributed to the inhibition of essential microbial processes. While the exact mechanisms for many derivatives are still under investigation, several hypotheses are prevalent:

-

Inhibition of Mycolic Acid Synthesis: For antitubercular activity, a proposed mechanism involves the inhibition of enzymes crucial for the synthesis of mycolic acid, a key component of the mycobacterial cell wall. This is analogous to the mechanism of the frontline drug isoniazid.

-

Iron Scavenging: Similar to their anticancer effects, the ability of some derivatives to chelate iron can deprive bacteria of this essential nutrient, thereby inhibiting growth.[2]

-

Increased Lipophilicity: The condensation of a carbohydrazide with an aldehyde to form a Schiff base often increases the lipophilicity of the molecule. This can enhance its ability to cross the microbial cell membrane, leading to higher intracellular concentrations and improved efficacy.[6]

Anticonvulsant Mechanisms

The anticonvulsant properties of certain carbohydrazide derivatives are thought to arise from their interaction with key components of the central nervous system.

-

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase in the brain can lead to an increase in CO2 levels and pH shifts, which has been shown to suppress seizure activity.[5][10] Several antiepileptic drugs are known to act via this mechanism.[11]

-

Modulation of GABAergic Neurotransmission: Some anticonvulsants work by enhancing the action of the inhibitory neurotransmitter GABA. It is hypothesized that some carbohydrazide derivatives may act as agonists at the GABAA receptor, promoting an inhibitory state that reduces neuronal excitability.

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized biological assays are critical. The following are detailed protocols for evaluating the primary biological activities of carbohydrazide derivatives.

Protocol for Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal seeding density must be determined for each cell line.

-

Incubation: Incubate the plates for 6 to 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test carbohydrazide derivatives in culture medium. Add the compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in sterile PBS) to each well.[14]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. A visible purple precipitate should form in the wells with viable cells.

-

Solubilization: Add 100 µL of a Detergent Reagent or Solubilization Solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water) to each well.[16]

-

Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, ensuring all formazan crystals are completely dissolved.[14]

-

Data Acquisition: Record the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antibacterial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the in vitro susceptibility of bacteria to antimicrobial agents.[17][18]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a fresh culture of the test organism.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test carbohydrazide derivative onto the surface of the agar. A disk with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic (e.g., Ofloxacin) as a positive control.[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Results can be used to determine the Minimum Inhibitory Concentration (MIC) through further dilution tests.[9]

Protocol for Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[20][21]

-

Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.

-

Acclimatization: Allow a sufficient period for drug absorption (e.g., 30-60 minutes).

-

Electrode Placement: Apply corneal electrodes to the animal after administration of a topical anesthetic to the corneas.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) to induce a seizure.[20]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this endpoint is considered the measure of anticonvulsant activity.

-

Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (the dose that protects 50% of the animals from the seizure endpoint).

Protocol for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[22][23]

-

Animal Preparation: Use adult rats. Measure the initial volume or thickness of the right hind paw using a plethysmometer or calipers.

-

Compound Administration: Administer the test carbohydrazide derivative (and a vehicle control) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Inflammation: After a set time for drug absorption (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[23]

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., every hour for up to 5 hours).

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

Carbohydrazide and its derivatives represent a profoundly important and enduring scaffold in the field of medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has cemented their status as a source of promising lead compounds. The extensive research into their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties has yielded valuable insights and several potent molecules.

The future of carbohydrazide research lies in the rational design of more specific and potent derivatives. A deeper understanding of their mechanisms of action, aided by computational modeling and advanced biochemical assays, will be crucial. The integration of the carbohydrazide moiety into more complex molecular frameworks, such as in dual-target inhibitors or drug conjugates, holds significant promise for overcoming challenges like drug resistance and improving therapeutic indices. As our understanding of disease pathology evolves, the versatile carbohydrazide scaffold is poised to remain a vital tool in the arsenal of the medicinal chemist, continuing to provide novel solutions to pressing therapeutic needs.

References

- Miniyar, P. B., & Bhat, A. R. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Anti-microbial Agents. Journal of Young Pharmacists, 1(2), 165-169.

- Gligorijevic, N., et al. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 18(12), 14757-14780.

- Thiry, A., et al. (2007). Carbonic Anhydrase Inhibitors as Anticonvulsant Agents. Current Topics in Medicinal Chemistry, 7(9), 855-864.

- Mansour, A. K., Eid, M. M., & Khalil, N. S. A. M. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 744-755.

- Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Asian Journal of Chemistry. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34(10), 2567-2574.

- Pingaew, R., et al. (2020). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. Chemistry & Biodiversity, 17(10), e2000455.

- Asian Journal of Green Chemistry. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Patel, R. V., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.

- Löscher, W. (2011). Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. Cold Spring Harbor Perspectives in Medicine, 1(1), a003129.

- ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines.

- ResearchGate. (2009). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents.

- Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2354.

- Maldonado-Rojas, W., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 28(19), 6770.

- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

- PubMed. (2007). Carbonic Anhydrase Inhibitors as Anticonvulsant Agents. PubMed.

- Bio-protocol. (2018). Carrageenan-induced paw edema assay. Bio-protocol, 8(19), e2999.

- Bou-Salah, L., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PLoS ONE, 18(9), e0291361.

- Salahuddin, et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Pharmaceuticals, 15(11), 1332.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).

- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

- Corvaisier, S., et al. (2024).

- Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols, 2003(2).

- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.

- Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays.

- Di Lorenzo, G., et al. (2022). Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. International Journal of Molecular Sciences, 23(19), 11849.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Health and Digital Executive Agency.

- Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

- Inotiv. (n.d.).

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Bio-Rad.

- ResearchGate. (2009). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.

- StatPearls - NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 13. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 14. atcc.org [atcc.org]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. asm.org [asm.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 21. scispace.com [scispace.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

Technical Guide: Pharmacological Potential & Synthetic Utility of 1-Benzothiophene-3-carbohydrazide

The following technical guide details the pharmacological potential, synthetic utility, and experimental characterization of 1-Benzothiophene-3-carbohydrazide .

Executive Summary

1-Benzothiophene-3-carbohydrazide represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere to the indole nucleus found in tryptophan and auxin. Unlike its 2-substituted counterparts, the 3-substituted benzothiophene moiety offers unique steric and electronic vectors that mimic the pharmacophoric features of established drugs like Raloxifene and Zileuton.

This guide focuses on the 3-carbohydrazide derivative, a versatile "hub" molecule. While the parent hydrazide possesses intrinsic biological activity, its primary value lies as a precursor for generating high-affinity ligands—specifically Schiff bases (acylhydrazones) , 1,3,4-oxadiazoles , and pyrazoles . These derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory profiles by targeting DNA gyrase, tubulin polymerization, and inflammatory cytokines.

Structural Chemistry & Synthesis

To understand the pharmacological activity, one must first master the synthesis. The 3-carbohydrazide is most efficiently accessible via the Gewald Reaction , yielding the 4,5,6,7-tetrahydro derivative, which can be aromatized if the fully unsaturated core is required.

Synthetic Pathway (The Gewald Protocol)

The standard industrial and laboratory route involves a one-pot multicomponent condensation.

-

Step 1 (Gewald Condensation): Cyclohexanone reacts with elemental sulfur and ethyl cyanoacetate in the presence of a base (diethylamine or morpholine) to form the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

-

Step 2 (Hydrazinolysis): The ester is treated with hydrazine hydrate (80-99%) in reflux

Technical Safety & Handling Monograph: 1-Benzothiophene-3-carbohydrazide

Executive Summary & Chemical Identity

1-Benzothiophene-3-carbohydrazide is a heterocyclic building block utilized primarily in the synthesis of bioactive compounds, including antimicrobial agents, anti-inflammatory drugs, and ligands for proteomic research. As a functionalized hydrazide, it presents specific handling challenges related to nucleophilicity and potential skin sensitization.

This guide moves beyond standard GHS classification, offering a mechanistic understanding of the molecule's reactivity and biological interaction profile to ensure safe experimental design.

Physicochemical Profile[1][2][3][4]

| Property | Data Specification |

| Chemical Name | 1-Benzothiophene-3-carbohydrazide |

| Synonyms | Benzo[b]thiophene-3-carbohydrazide; 3-Benzothiophenecarboxylic acid hydrazide |

| CAS Number | 78676-34-3 |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Storage Condition | 2–8°C (Refrigerate), Hygroscopic |

Hazard Identification & Mechanistic Toxicology[6]

While specific toxicological data for CAS 78676-34-3 is often extrapolated, a "Read-Across" toxicological assessment based on its functional groups (Hydrazide + Benzothiophene) is required for high-integrity safety planning.

Functional Group Hazard Analysis

-

Hydrazide Moiety (-CONHNH₂):

-

Mechanism: Hydrazides are potent nucleophiles. They can react with cellular carbonyls (aldehydes/ketones) to form hydrazones, potentially disrupting enzymatic processes dependent on pyridoxal phosphate (Vitamin B6).

-

Sensitization: High potential for Allergic Contact Dermatitis (ACD) . Hydrazides are known haptens; they can bind to skin proteins, triggering an immune response upon subsequent exposure.

-

Genotoxicity Concern: Many hydrazide derivatives show weak mutagenic activity in Ames tests due to their ability to interact with DNA bases. Treat as a potential mutagen.

-

-

Benzothiophene Core:

-

Mechanism: Aromatic heterocycle. Lipophilic nature facilitates membrane permeation.

-

Environmental: Benzothiophenes are often toxic to aquatic life with long-lasting effects (H411), necessitating strict waste stream segregation.

-

GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 4 (H302)[1]

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)[2]

-

Skin Sensitization: Category 1 (H317) - Critical Hazard

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Risk Assessment & Handling Workflow

The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with personal protective equipment (PPE) selection based on the operation scale.

Figure 1: Risk Assessment & Handling Workflow. Note the elevated controls for solid handling due to the sensitization risk of hydrazide dusts.

Experimental Protocols

Storage & Stability[2]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Hydrazides can oxidize slowly in air to form diimides or other decomposition products.

-

Container: Amber glass vials to prevent photodegradation.

Spill Response (Self-Validating Protocol)

-

Solid Spill:

-

Do NOT sweep dry (creates dust).

-

Cover with a wet pad (dampened with water/detergent) to suppress dust.

-

Scoop into a hazardous waste container.

-

Validation: Wipe surface with a moist paper towel; if the towel remains white/colorless, bulk removal is complete. (Note: Benzothiophenes may fluoresce under UV light; use a handheld UV lamp to verify cleanup if available).

-

-

Solution Spill:

-

Absorb with vermiculite or sand.

-

Neutralization (Optional but recommended for large spills): Treat the area with dilute hypochlorite (bleach) solution to oxidize the hydrazide functionality, breaking it down into nitrogen and the corresponding acid, reducing toxicity before final cleaning.

-

Waste Disposal[2][8][11]

-

Stream: High-temperature incineration.

-

Segregation: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream to prevent exothermic reactions.

-

Aquatic Protection: Under no circumstances should this material enter drains. It is classified as hazardous to the aquatic environment.[2][1][3]

Synthesis & Reactivity Context[2]

Understanding the reactivity of 1-Benzothiophene-3-carbohydrazide is crucial for both synthesis success and safety. The hydrazide group is the primary site of reactivity.

Common Synthetic Utility

This molecule is typically used to synthesize:

-

1,3,4-Oxadiazoles: Via cyclization (often using POCl₃).

-

1,2,4-Triazoles: Via reaction with carbon disulfide or isothiocyanates.

-

Schiff Bases (Hydrazones): Via condensation with aldehydes.

Reactivity Pathway Diagram[2]

Figure 2: Synthetic Reactivity Pathways. The formation of hydrazones (top path) is the most rapid reaction and can occur inadvertently if stored near volatile aldehydes.

Emergency Medical Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as this may increase transdermal absorption of the lipophilic benzothiophene ring.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[2][1][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to risk of aspiration.

References

-

PubChem. (n.d.). Compound Summary: Benzothiophene-3-carbohydrazide.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Hydrazides and Skin Sensitization. Retrieved October 26, 2023, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. redox.com [redox.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 78676-34-3|Benzo[b]thiophene-3-carbohydrazide|BLD Pharm [bldpharm.com]

- 6. 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | SCBT - Santa Cruz Biotechnology [scbt.com]

Theoretical Studies on 1-Benzothiophene-3-carbohydrazide: A Computational Drug Discovery Guide

Executive Summary

1-Benzothiophene-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, acting as a bioisostere to indole-based pharmacophores. Its significance lies in the hydrazide side chain (

This technical guide details the theoretical framework required to characterize this molecule and its derivatives. By synthesizing Density Functional Theory (DFT) for electronic profiling and Molecular Docking for target validation, we establish a rational design pipeline for benzothiophene therapeutics.

Part 1: Electronic Structure & Reactivity (DFT Framework)

Computational Methodology

To accurately predict the chemical behavior of 1-benzothiophene-3-carbohydrazide, we employ Density Functional Theory (DFT).[1][2][3] The standard protocol for this scaffold involves the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is required to correctly model the sulfur atom's diffuse electron cloud and the hydrogen bonding potential of the hydrazide group.

Protocol:

-

Geometry Optimization: Minimize energy to find the global minimum (ground state).

-

Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and generate IR spectra.

-

FMO Analysis: Calculate Frontier Molecular Orbitals (HOMO/LUMO).

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the benzothiophene ring and the hydrazide nitrogen lone pairs. It acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the carbonyl group and the thiophene ring. It acts as the electron acceptor.

Quantitative Data (Representative Values for Carbohydrazide Derivatives):

| Parameter | Symbol | Typical Value (eV) | Interpretation |

| HOMO Energy | -5.8 to -6.1 | Ionization potential; susceptibility to oxidation. | |

| LUMO Energy | -1.8 to -2.2 | Electron affinity; susceptibility to nucleophilic attack. | |

| Energy Gap | 3.8 - 4.2 | Indicates a "soft" molecule with high polarizability and biological reactivity. | |

| Chemical Hardness | ~2.0 | Low hardness correlates with higher enzyme inhibition potential. |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (NCIs) with protein active sites.

-

Negative Potential (Red): Concentrated on the carbonyl oxygen (

) and the terminal nitrogen of the hydrazide. These are H-bond acceptors. -

Positive Potential (Blue): Concentrated on the hydrazide protons (

). These are H-bond donors.

Scientist's Insight: The MEP visualization confirms why this scaffold is excellent for kinase inhibition. The distinct donor/acceptor regions mimic the adenine ring of ATP, allowing it to hinge-bind in the ATP-binding pocket of kinases like VEGFR-2.

Part 2: Computational Drug Design Workflow

The following diagram illustrates the integrated workflow for studying this scaffold, moving from quantum mechanics to macromolecular simulation.

Figure 1: Integrated computational workflow for benzothiophene-3-carbohydrazide drug discovery.

Part 3: Molecular Docking & Pharmacodynamics[3]

To validate the biological potential, we examine the interaction of 1-benzothiophene-3-carbohydrazide derivatives with VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a primary target for anti-angiogenic cancer therapy.

Target Selection & Preparation

-

Target: VEGFR-2 Kinase Domain (PDB ID: 4ASD or 3VHE ).

-

Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges. The co-crystallized ligand (e.g., Sorafenib) is used to define the grid box center.

Binding Mechanism

The benzothiophene core acts as a hydrophobic anchor, while the carbohydrazide linker (often derivatized into a hydrazone) facilitates hydrogen bonding.

Key Interaction Table (VEGFR-2 Docking):

| Residue | Interaction Type | Functional Role |

| Cys919 | Hydrogen Bond | Hinge region binding (mimics ATP adenine). |

| Asp1046 | Hydrogen Bond | Catalytic loop interaction; stabilizes the inhibitor. |

| Glu885 | Hydrogen Bond | Interaction with the hydrazide/hydrazone nitrogen.[5] |

| Phe1047 | Hydrophobic sandwiching of the benzothiophene ring. | |

| Val848 | Hydrophobic | Van der Waals contact with the thiophene sulfur. |

Docking Protocol (AutoDock Vina)

-

Grid Box: Center:

(approximate for 4ASD); Size: -

Exhaustiveness: Set to 32 or 64 to ensure convergence of the conformational search.

-

Validation: Re-dock the native ligand (Sorafenib). The RMSD must be

Å to validate the protocol.

Part 4: In Silico ADMET Profiling

For a theoretical candidate to be viable, it must obey pharmacokinetic principles. We utilize tools like SwissADME to predict these properties.

Drug-Likeness Criteria (Lipinski's Rule of 5):

-

Molecular Weight: < 500 g/mol (Parent molecule is ~192 g/mol ; derivatives usually < 450).

-

LogP (Lipophilicity): < 5. Benzothiophenes are naturally lipophilic; the carbohydrazide group lowers LogP, improving water solubility.

-

H-Bond Donors: < 5 (Hydrazide provides 3).

-

H-Bond Acceptors: < 10 (Carbonyl + Hydrazide N + Thiophene S).

Toxicity Alerts:

-

PAINS (Pan-Assay Interference Compounds): Check for catechol or quinone motifs if derivatizing. The parent benzothiophene-carbohydrazide is generally not a PAINS offender.

-

Brenk Structural Alert: The hydrazine moiety can sometimes flag for potential toxicity, necessitating metabolic stability studies (e.g., hydrolysis rates).

Part 5: Structural-Activity Relationship (SAR) Logic

The following diagram details how theoretical modifications to the core scaffold influence biological activity, guiding the synthesis of derivatives.

Figure 2: Structure-Activity Relationship (SAR) derived from theoretical and docking data.

References

-

Al-Wahaibi, L. H., et al. (2020). "DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate." Journal of King Saud University - Science. Link

- Context: Establishes the DFT methodology (B3LYP/6-311G) and FMO analysis interpretation for hydrazine-containing Schiff bases.

-

Altıntop, M. D., et al. (2016). "Synthesis and biological evaluation of some new hydrazone derivatives as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

- Context: Validates the anticancer activity of benzothiophene hydrazones and their docking interactions with kinases.

-

Abdel-Aziz, H. A., et al. (2023).[6] "Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity." Molecules. Link

- Context: Provides specific docking protocols for VEGFR-2 (PDB: 4ASD) relevant to bioisosteric hydrazone scaffolds.

-

Bhat, M. A., et al. (2021). "Computational Insights into Benzothiophene Derivatives as Potential Antibiotics." Antibiotics.[7] Link

- Context: Details the antimicrobial mechanism and docking against DNA Gyrase for benzothiophene deriv

-

SwissADME. (n.d.). "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Swiss Institute of Bioinformatics. Link

- Context: The standard tool cited for the ADMET profiling section.

Sources

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. mjfas.utm.my [mjfas.utm.my]

- 3. researchgate.net [researchgate.net]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzothiophene-3-carbohydrazide

Introduction: The Significance of the 1-Benzothiophene Scaffold